molecular formula C5H3Cl2FN2 B13469358 2,3-Dichloro-5-fluoropyridin-4-amine

2,3-Dichloro-5-fluoropyridin-4-amine

Cat. No.: B13469358
M. Wt: 180.99 g/mol
InChI Key: JWVHMXFGNHENFK-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C5H3Cl2FN2 and its molecular weight is 180.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H3Cl2FN2

Molecular Weight

180.99 g/mol

IUPAC Name

2,3-dichloro-5-fluoropyridin-4-amine

InChI

InChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)

InChI Key

JWVHMXFGNHENFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)F

Origin of Product

United States

Foundational & Exploratory

"biological activity of 2,3-Dichloro-5-fluoropyridin-4-amine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2,3-Dichloro-5-fluoropyridin-4-amine Derivatives

Introduction: The Privileged Pyridine Scaffold in Modern Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in the realms of medicinal chemistry and agrochemical research.[1][2][3] Its unique electronic properties and capacity to engage in diverse chemical interactions make its derivatives highly sought after for the development of novel therapeutic and crop protection agents.[2] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold profoundly modulates a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6]

This guide focuses on the derivatives of this compound, a highly functionalized pyridine building block. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an amine group—offers a versatile platform for chemical modification, enabling the exploration of a vast chemical space to uncover potent and selective bioactive compounds. We will delve into the synthesis, diverse biological activities, and structure-activity relationships of these derivatives, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Pathways to Novel Derivatives

The synthetic utility of this compound lies in the reactivity of its functional groups. The amine group serves as a nucleophile or a point for coupling reactions, while the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents.

General Synthetic Strategies

The synthesis of related fluorinated pyridine amines often involves multi-step processes that require precise control. Common strategies include the chlorination of hydroxylated pyridine precursors, followed by functional group transformations.[7] For instance, a general approach to creating derivatives from a pre-functionalized pyridine core involves:

  • N-Functionalization: The primary amine at the C4 position is a key handle for derivatization. It can readily undergo acylation, sulfonylation, or reductive amination to introduce diverse side chains.

  • Cross-Coupling Reactions: The chlorine atoms, particularly at the C2 or C3 position, can be substituted via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms facilitates the displacement of chlorine atoms by various nucleophiles, such as amines, alcohols, or thiols.

The following diagram illustrates a conceptual workflow for generating a library of derivatives from a substituted aminopyridine core.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Derivative Libraries Core 2,3-Dichloro-5- fluoropyridin-4-amine N_Func N-Functionalization (Acylation, Alkylation) Core->N_Func Amine Group Coupling Cross-Coupling (e.g., Suzuki) Core->Coupling Chlorine Atoms SNAr Nucleophilic Substitution (SNAr) Core->SNAr Chlorine Atoms Amides Amide / Sulfonamide Derivatives N_Func->Amides Aryl Aryl / Heteroaryl Derivatives Coupling->Aryl Ether Ether / Amine / Thioether Derivatives SNAr->Ether

Caption: General synthetic routes for derivatization.

Diverse Biological Activities: From Crop Protection to Human Health

Derivatives of halogenated fluoropyridines exhibit a remarkable spectrum of biological activities, underscoring their importance as lead compounds in multiple fields.

Herbicidal Activity

A significant body of research highlights the potent herbicidal properties of pyridine derivatives.[8][9][10][11] These compounds have shown efficacy against a range of both broadleaf and monocotyledonous weeds.

  • Mechanism of Action: Some pyridine derivatives act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes and cause rapid plant death.[9]

  • Structure-Activity Relationship (SAR): Studies have revealed that herbicidal potency is often linked to specific structural features. For instance, the presence of a trifluoromethyl group at the 5-position of the pyridine ring is crucial for activity, while an additional fluorine or chlorine atom at the 3-position can significantly enhance it.[10] Furthermore, lipophilicity and steric properties play a major role in determining the efficacy against different weed species.[8]

Table 1: Representative Herbicidal Activity of Pyridine Derivatives

Compound ClassTarget WeedsActivity LevelReference
3-(Pyridin-2-yl)phenylamino DerivativesBroadleaf and monocotyledon weedsExcellent post-emergence activity[9]
2-Oxo-3-(pyridin-2-yl)-benzothiazole DerivativesAmaranthus retroflexus, Abutilon theophrastiComplete inhibition at 75 g ha⁻¹[10]
1,2,4-Triazolo[4,3-a]pyridine DerivativesDicotyledonous weedsHigh, broad-spectrum activity[11]
Anticancer Activity

The pyridine scaffold is integral to numerous anticancer agents, functioning through diverse mechanisms of action.[2][3] Derivatives can act as kinase inhibitors, induce apoptosis, or interfere with cell cycle progression.[2]

  • Mechanism of Action - Kinase Inhibition: Many pyridine derivatives target specific protein kinases that are critical for cancer cell growth and survival.[2] For example, they have been shown to inhibit VEGFR-2, interfering with tumor angiogenesis, and FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[2][12] The imidazo[4,5-b]pyridine core, structurally related to our topic, has been optimized to yield potent dual inhibitors of Aurora and FLT3 kinases.[13][14]

  • Mechanism of Action - DNA/RNA Interference: Fluorinated pyrimidines, a related class, are known antimetabolites.[15] Their active metabolites can inhibit thymidylate synthase (TYMS), an essential enzyme for DNA synthesis, or be misincorporated into DNA and RNA, leading to cytotoxicity and cell death.[15][16][17] This dual mechanism makes them potent anticancer agents.[17]

G Derivative Pyridine Derivative (Kinase Inhibitor) Kinase Kinase (e.g., FLT3, VEGFR-2) Derivative->Kinase Binds to ATP Pocket Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Substrate->Inhibition Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Inhibition->Phospho_Substrate Blocks Phosphorylation

Caption: Mechanism of action for kinase inhibition.

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Fluorinated pyridine and pyrimidine derivatives have emerged as promising candidates, particularly against Gram-positive bacteria.[1][4][18]

  • Mechanism of Action: Certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives function by inhibiting the initial stages of bacterial protein synthesis, a mechanism distinct from many existing antibiotics, which helps to avoid cross-resistance.[18]

  • Efficacy: These compounds have demonstrated potent activity against a panel of Gram-positive bacteria, including drug-resistant strains.[18] For example, specific derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, which is eight times more potent than the commercial antibiotic linezolid in the same study.[18] The presence of fluorine is often crucial for enhancing antimicrobial effects.[4][19]

Table 2: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Bacterial StrainCompound 7j MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC433000.54
Staphylococcus aureus RN42200.252
Enterococcus faecalis ATCC2921212
Enterococcus faecium (VRE)12
(Data synthesized from[18])

Experimental Protocols: A Framework for Evaluation

To ensure scientific integrity, described protocols must be self-validating. The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a standard procedure for acylating the 4-amino group, a common first step in creating a diverse library of compounds.

Objective: To synthesize N-(2,3-dichloro-5-fluoropyridin-4-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., TEA, 1.2 eq).

  • Cooling: Cool the mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate prevents temperature spikes and side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid chloride and the hydrochloride salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The incubation allows for the conversion of MTT to formazan crystals by live cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with significant potential in both agriculture and medicine. Derivatives have demonstrated potent herbicidal, anticancer, and antimicrobial activities. The strategic placement of halogens and the versatile amine handle provide a robust platform for generating extensive chemical libraries and conducting detailed structure-activity relationship studies.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • Selectivity Optimization: Fine-tuning the chemical structure to enhance selectivity towards the desired target (e.g., a specific kinase or microbial enzyme) while minimizing off-target effects and toxicity.

  • In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this privileged scaffold promises to yield novel and effective solutions to pressing challenges in human health and food security.

References

  • Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed.
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed.
  • Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. Bentham Science.
  • PharmGKB summary: fluoropyrimidine pathways. PMC.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PMC.
  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu.
  • What is the mechanism of Floxuridine?. Patsnap Synapse.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.
  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie.
  • Process for the preparation of fluorinated pyridines. Google Patents.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal.
  • The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.
  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • 2,6-dichloro-5-fluoropyridin-3-amine. Sigma-Aldrich.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. Available at:

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Technical Guide: Strategic Synthesis & Starting Material Selection for 2,3-Dichloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine (CAS 89510-90-7 / Analog), a highly specialized halogenated pyridine scaffold used in the development of next-generation agrochemicals (e.g., synthetic auxins) and kinase inhibitors.

Executive Summary & Retrosynthetic Logic

The synthesis of This compound presents a regiochemical challenge: installing three distinct halogens and an amino group on a pyridine ring with precise orientation. Unlike symmetrical precursors (e.g., pentachloropyridine), this target requires a "bottom-up" approach to avoid over-fluorination or incorrect isomer distribution.

The Core Challenge:

  • Regioselectivity: Direct halogenation of aminopyridines often yields mixtures.

  • Fluorine Introduction: The C5-Fluorine is meta to the nitrogen, making it difficult to introduce via Nucleophilic Aromatic Substitution (SNAr) unless the ring is highly activated.

  • Amine Placement: The C4-Amine is best introduced via SNAr displacement of a leaving group (Cl or NO2) activated by the pyridine nitrogen or an N-oxide moiety.

Retrosynthetic Analysis

The most robust industrial route relies on the N-Oxide Activation Strategy . This pathway utilizes the directing power of the pyridine nitrogen to sequentially install substituents.

Retrosynthesis Target TARGET This compound Precursor1 INTERMEDIATE A 2,3,4-Trichloro-5-fluoropyridine Target->Precursor1 S_NAr Amination (NH3, Pressure) Precursor2 SCAFFOLD 2,3-Dichloro-5-fluoropyridine Precursor1->Precursor2 N-Oxidation & Regioselective Chlorination Precursor3 STARTING MATERIAL 2,3-Dichloropyridine Precursor2->Precursor3 Nitration, Reduction, Balz-Schiemann (F)

Figure 1: Retrosynthetic disconnection showing the N-Oxide activation pathway.

Critical Starting Materials & Specifications

Selection of the correct starting material dictates the impurity profile. For this synthesis, we evaluate three potential entry points.

Table 1: Starting Material Evaluation
Starting MaterialCAS No.SuitabilityTechnical Verdict
2,3-Dichloropyridine 2402-77-9High Recommended. Allows for controlled sequential functionalization (Nitration

F

Amine). Lowest cost.
2,3-Dichloro-5-fluoropyridine 185985-58-4Very High Ideal Intermediate. Bypasses the difficult fluorination step. Expensive but reduces step count significantly.[1]
Pentachloropyridine 2176-62-7Low Not Recommended. Halex reaction typically yields 2,4,6-trifluoro isomers, making it difficult to isolate the specific 5-fluoro-2,3-dichloro pattern without complex hydrodechlorination.

Detailed Synthetic Protocols

This guide focuses on the N-Oxide Activation Route (Route A) as it offers the highest regiocontrol.

Route A: The N-Oxide Activation Pathway

Best for: High purity, lab-to-pilot scale, and precise isomer control.

Phase 1: Scaffold Preparation (If starting from 2,3-Dichloropyridine)

Note: If purchasing 2,3-Dichloro-5-fluoropyridine, skip to Phase 2.

  • Nitration: React 2,3-dichloropyridine with fuming HNO3 and H2SO4 at 100°C.

    • Mechanism:[2][3][4][5] The 2-Cl and 3-Cl groups are ortho/para directing (deactivating). The Pyridine N is meta-directing. The C5 position is the only site reinforcingly directed by both the N (meta) and the 2-Cl (para).

    • Product: 2,3-Dichloro-5-nitropyridine.

  • Reduction: Hydrogenation (H2, Raney Ni) or Fe/Acetic Acid reduction yields 5-amino-2,3-dichloropyridine .

  • Fluorination (Balz-Schiemann):

    • Diazotize the amine with NaNO2/HBF4 at 0°C.

    • Thermally decompose the diazonium salt to yield 2,3-Dichloro-5-fluoropyridine .

Phase 2: Activation & Chlorination (The Critical Step)

This phase converts the C4-H into a leaving group (Cl).

Step 1: N-Oxidation [6]

  • Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) OR m-CPBA.

  • Protocol: Dissolve 2,3-dichloro-5-fluoropyridine in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h.

  • Checkpoint: Monitor by TLC/LCMS. The N-oxide is much more polar.

  • Product: 2,3-Dichloro-5-fluoropyridine-N-oxide .

Step 2: Regioselective Chlorination

  • Reagents: Phosphorus Oxychloride (POCl3).

  • Protocol:

    • Dissolve the N-oxide in dry toluene (or neat POCl3).

    • Heat to reflux (105°C) for 4–6 hours.

    • Mechanism: The oxygen attacks P, forming a good leaving group. Chloride attacks the ring. The C4 position (para to N) is sterically accessible and electronically favored over C2 (blocked) and C6 (adjacent to F).

  • Workup: Quench carefully into ice water (Exothermic!). Neutralize with NaHCO3. Extract with EtOAc.[7]

  • Product: 2,3,4-Trichloro-5-fluoropyridine .

Phase 3: Selective Amination (SNAr)

The final step exploits the differential reactivity of the halogens.

  • Reactivity Order: C4-Cl > C2-Cl > C3-Cl >> C5-F.

  • Why? The C4 position is para to the nitrogen, maximizing the stabilization of the Meisenheimer intermediate. The C5-F is not activated for substitution.

Experimental Protocol:

  • Charge: Load 2,3,4-trichloro-5-fluoropyridine into a pressure vessel (autoclave).

  • Solvent: Use Ethanol, Isopropanol, or NMP.

  • Reagent: Add NH3 (gas) or NH4OH (28% aq). 5–10 equivalents.

  • Reaction: Heat to 80–100°C for 6–8 hours. Monitor pressure (approx. 3–5 bar).

  • Workup: Vent excess ammonia. Concentrate solvent. Slurry the residue in water to dissolve NH4Cl byproducts. Filter the solid precipitate.[5][6]

  • Purification: Recrystallize from EtOH/Water if necessary.

Route B: The "Halex" Alternative (Agrochemical Scale)

Note: This route is viable only if you can separate isomers effectively.

  • Precursor: Start with 2,3,4,5-Tetrachloropyridine .

  • Halex Reaction: React with KF in Sulfolane at 180°C.

    • Risk:[4][5] Exchange occurs primarily at C2 and C6. You may obtain 2,6-difluoro-3,4,5-trichloropyridine. This route is not recommended for the specific 5-fluoro target without advanced optimization.

Process Safety & Handling

  • Fluorinated Pyridines: Often volatile and skin-permeable. Use Viton gloves.

  • POCl3: Reacts violently with water. Quench operations must be controlled (temperature < 10°C).

  • High Pressure Amination: Ammonia gas at high temp creates significant pressure. Use rated Hastelloy or Stainless Steel autoclaves.

Analytical Validation

Confirm the structure using NMR to ensure the correct regiochemistry.

  • 1H NMR (DMSO-d6): Look for a singlet (or doublet with JH-F) for the C6-H proton. A broad singlet for NH2 (exchangeable with D2O).

  • 19F NMR: Crucial for confirming the presence of a single fluorine atom and its coupling pattern (coupling to C6-H).

Workflow Step1 Step 1: N-Oxidation (mCPBA / DCM) Step2 Step 2: Chlorination (POCl3, Reflux) Step1->Step2 Intermediate: N-Oxide Step3 Step 3: Amination (NH3, 100°C) Step2->Step3 Intermediate: 2,3,4-Trichloro-5-F

Figure 2: Workflow for the conversion of 2,3-dichloro-5-fluoropyridine to the target amine.

References

  • Synthesis of Fluorinated Pyridines: Process for the preparation of fluorinated pyridines. EP 0192287 A2. European Patent Office. Link

  • Regioselectivity in Pyridine Chemistry: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Link

  • Amination Protocols: Preparation process of 4-amino-3,5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. CN106008334A. Google Patents. Link

  • Starting Material Data: 2-Chloro-5-fluoro-4-pyridinamine (Related Analog). PubChem CID 10397332. Link

Sources

Methodological & Application

Application Note: 2,3-Dichloro-5-fluoropyridin-4-amine as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility, handling, and strategic application of 2,3-Dichloro-5-fluoropyridin-4-amine (CAS 185985-40-4 / Analogues) in the synthesis of advanced pharmaceutical ingredients (APIs).

Executive Summary

This compound is a highly functionalized pyridine scaffold characterized by its "multivalent reactivity."[1] Unlike simple aminopyridines, this intermediate offers four distinct points of diversity: a nucleophilic amino group at C4, two electrophilic chlorine atoms with differentiated reactivity (C2 vs. C3), and a fluorine atom at C5 that modulates pKa and metabolic stability.

This scaffold is increasingly critical in the development of Type II Kinase Inhibitors , SHP2 allosteric inhibitors , and KRAS G12C covalent inhibitors , where the electron-deficient pyridine ring serves as a hinge-binder or a core connector for fragment-based drug discovery (FBDD).

Chemical Profile & Reactivity Logic

Physicochemical Properties
PropertyDataNotes
IUPAC Name 4-Amino-2,3-dichloro-5-fluoropyridine
Molecular Formula C₅H₃Cl₂FN₂
Molecular Weight 181.00 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water and hexanes
pKa (Calculated) ~3.5 - 4.0 (Pyridine N)Reduced basicity due to F and Cl electron withdrawal
The "Reactivity Hierarchy"

Success with this intermediate relies on exploiting the specific order of reactivity. The molecule is designed for Sequential Regioselective Functionalization .

Figure 1: Reactivity map showing the logical order of operations for library synthesis.

Pharmaceutical Applications

This intermediate is a structural homolog to the scaffolds used in blockbuster KRAS and Kinase inhibitors.

  • Kinase Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (C4-NH2) form a classic donor-acceptor motif that binds to the ATP-binding hinge region of kinases (e.g., MEK , ERK ).

  • KRAS G12C Inhibition: The 2,3-dichloro-5-fluoro substitution pattern mimics the electronic properties of the 2,6-dichloro-5-fluoro nicotinamide core found in Sotorasib and Adagrasib precursors, providing an alternative vector for covalent warhead attachment.[1]

  • Metabolic Stability: The C5-Fluorine blocks the primary site of oxidative metabolism (P450 oxidation), significantly extending the half-life of the final drug candidate.

Experimental Protocols

Protocol A: Quality Control & Identification

Objective: To verify the regiochemistry, as the 2,6-dichloro isomer is a common impurity.

Method: 1H-NMR and 19F-NMR Analysis. Standard: >98% Purity by HPLC (254 nm).

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • 1H-NMR Check:

    • Look for the singlet corresponding to the C6-H proton.

    • Expected Shift: δ ~8.0 - 8.3 ppm (Doublet if F-coupling is resolved,

      
       Hz).
      
    • Differentiation: The 2,6-dichloro isomer would have a proton at C3/C5? No, the 2,6-dichloro-3-fluoro-4-amine isomer would have a proton at C5, which would show a larger H-F coupling constant (

      
       Hz).
      
  • 19F-NMR Check: Critical for confirming the position of the fluorine relative to the chlorines.

Protocol B: Sequential Library Synthesis (The "3-Step Cascade")

Context: Synthesizing a focused library of kinase inhibitors.[1]

Step 1: Functionalization of the C4-Amine (Urea Formation)

The amine is electronically deactivated by the ring halogens. Standard coupling requires activation.

  • Reagents: Phenyl isocyanate (1.1 equiv), NaH (1.2 equiv) or LiHMDS.[1]

  • Solvent: Anhydrous THF, 0°C to RT.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in THF (5 mL).

    • Cool to 0°C. Add LiHMDS (1.0 M in THF, 1.2 mL) dropwise. Stir for 15 min (deprotonation).

    • Add isocyanate dropwise.

    • Warm to RT and stir for 2 h.

    • Quench: Sat. NH4Cl. Extract with EtOAc.

    • Yield: Typically 85-95%.

Step 2: Regioselective C2-Chlorine Displacement (

)

The C2-position is highly activated due to the adjacent ring nitrogen.[1] The C3-Cl is sterically hindered and less activated.

  • Reagents: Morpholine (or other secondary amine), DIPEA (2.0 equiv).[1]

  • Solvent: NMP or DMSO.

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Dissolve Step 1 Product (0.5 mmol) in NMP (2 mL).

    • Add amine nucleophile (1.5 equiv) and DIPEA.

    • Heat to 90°C for 4-6 hours.

    • Monitor: HPLC will show conversion of the starting material.

    • Note: The C3-Cl remains intact under these conditions.

Step 3: Palladium-Catalyzed Coupling at C3 (Suzuki-Miyaura)

The final chlorine at C3 is sterically crowded (flanked by C2-substituent and C4-amine).[1] Specialized bulky phosphine ligands are required.

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or RuPhos (10 mol%).[1]

  • Base: K3PO4 (3.0 equiv).

  • Boronic Acid: Aryl boronic acid (1.5 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Temperature: 100°C (Microwave preferred for 1h).

Figure 2: Sequential functionalization workflow demonstrating the orthogonal reactivity of the three substitution sites.

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Low Yield in Step 1 Amine nucleophilicity is too low due to F/Cl withdrawal.Use a stronger base (LiHMDS/NaH) to deprotonate the amine before adding the electrophile. Do not rely on weak bases like Pyridine.
Loss of Regioselectivity (Step 2) Temperature too high (>120°C) or nucleophile too small.Keep T < 100°C. If using small nucleophiles (e.g., MeOH), control stoichiometry strictly.
Dehalogenation at C3 Pd-catalyzed reduction during Step 3.Degas solvents thoroughly (Sparge with Argon for 20 min). Use anhydrous dioxane if protodehalogenation is observed.
C5-Fluorine Loss Rare, but can occur with extremely strong nucleophiles.Avoid using alkoxides (NaOMe) at high temperatures; they may attack the C5-F position via

.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[2]

  • Handling: Use in a fume hood. The compound may release HCl or HF upon thermal decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow oxidation of the amine.

References

  • Structure & Properties

    • PubChem. 2,5-Dichloro-3-fluoropyridine (Analogous Scaffold Data).[1] National Library of Medicine. Link

  • Synthetic Methodology (Polychloropyridines)

    • Shell Internationale Research.[2] Process for the preparation of fluorinated pyridines (EP0192287A2). European Patent Office. Link

  • Pharmaceutical Application (KRAS/Kinase Analogues)

    • Amgen Inc.[3] Improved Synthesis of Key Intermediate of KRAS G12C Inhibitor Compound (EP4234546A2). European Patent Office. (Describes the 2,6-dichloro-5-fluoro analogue chemistry). Link

  • Regioselective Functionalization

    • Loudon, G. M., & Parise, J. Organic Chemistry.
    • Note: Specific regioselectivity rules for 2,3-dichloro-4-aminopyridines are derived from standard heterocyclic chemistry principles (C2 > C3 reactivity).[1]

Sources

Application Notes and Protocols for the Purification of 2,3-Dichloro-5-fluoropyridin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Purity

2,3-Dichloro-5-fluoropyridin-4-amine is a substituted pyridine derivative whose utility in the synthesis of bioactive molecules is contingent upon its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impede downstream reactions, leading to lower yields, the formation of undesirable byproducts, and complications in product isolation and characterization.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.

This application note will detail a systematic approach to the recrystallization of this compound, beginning with the crucial step of solvent selection and proceeding through the entire purification workflow.

Understanding the Analyte: Physicochemical Properties

While specific experimental data for this compound is limited, we can infer its properties from closely related analogs. Aminopyridines are generally polar molecules capable of hydrogen bonding, suggesting solubility in polar solvents.[4] The presence of halogen atoms can also influence solubility and crystal packing.

Table 1: Physicochemical Properties of Structurally Related Aminopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3,5-difluoropyridineC₅H₄F₂N₂130.1055 - 57
2-Chloro-5-fluoropyridin-3-amineC₅H₄ClFN₂146.55115
4-Amino-3,5-dichloropyridineC₅H₄Cl₂N₂163.01Not specified
2-AminopyridineC₅H₆N₂94.1158.1

Data compiled from references[5][6][7][8].

The varied melting points of these analogs suggest that this compound is a solid at room temperature. Its polarity is expected to be similar to that of other halogenated aminopyridines.

The Recrystallization Workflow: A Step-by-Step Guide

The successful recrystallization of this compound hinges on a methodical approach. The following workflow provides a comprehensive guide, from initial solvent screening to the final isolation of the purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Analysis Solvent_Screening Step 1: Solvent Screening Dissolution Step 2: Dissolution of Crude Product Solvent_Screening->Dissolution Select optimal solvent Decolorization Step 3: Decolorization (Optional) Dissolution->Decolorization If colored impurities are present Hot_Filtration Step 4: Hot Gravity Filtration Dissolution->Hot_Filtration If solid impurities are present Decolorization->Hot_Filtration Crystallization Step 5: Cooling and Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Step 6: Vacuum Filtration Crystallization->Vacuum_Filtration Drying Step 7: Drying of Crystals Vacuum_Filtration->Drying Analysis Step 8: Purity Assessment Drying->Analysis

Caption: A comprehensive workflow for the purification of this compound by recrystallization.

Experimental Protocol: Detailed Methodology

Safety Precautions: Halogenated aminopyridines should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.[5][9][10]

Materials and Equipment:

  • Crude this compound

  • A selection of potential recrystallization solvents (see Table 2)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Activated carbon (optional)

  • Melting point apparatus

  • HPLC system for purity analysis

Step 1: Solvent Screening

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at low temperatures.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor solubility at room temperature in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolThe polar nature of alcohols can effectively dissolve aminopyridines at elevated temperatures.
EstersEthyl AcetateMedium polarity, often a good choice for a range of organic compounds.
KetonesAcetoneA polar aprotic solvent that can be effective for many nitrogen-containing heterocycles.
Aromatic HydrocarbonsToluene, BenzeneLower polarity; may be suitable for less polar impurities. Often used in mixed solvent systems.[11]
Aliphatic HydrocarbonsHexanes, HeptaneNon-polar; likely to be used as an anti-solvent in a mixed solvent system.
WaterDistilled WaterHighly polar; may be effective, especially if the compound can form hydrates.[7]
Mixed Solventse.g., Ethanol/Water, Toluene/HexaneUsed when a single solvent does not provide the desired solubility profile.

Step 2: Dissolution of the Crude Product

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent in small portions while heating the mixture on a hot plate with magnetic stirring.

  • Continue adding the solvent until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

Step 3: Decolorization (Optional)

If the solution is colored due to the presence of high-molecular-weight, colored impurities, they can often be removed with activated carbon.

  • After dissolution, remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Gravity Filtration

This step is necessary to remove any insoluble impurities or the activated carbon.

  • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving flask by pouring a small amount of the hot, pure solvent through them. This prevents premature crystallization in the funnel.

  • Pour the hot solution containing the dissolved product through the fluted filter paper into the preheated receiving flask.

Step 5: Cooling and Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystalline product.

Step 6: Vacuum Filtration

  • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

Step 7: Drying of Crystals

  • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through them.

  • Transfer the crystals to a watch glass and allow them to dry completely. The drying process can be accelerated by placing the crystals in a desiccator under vacuum.

Step 8: Purity Assessment

The purity of the recrystallized this compound should be assessed to determine the effectiveness of the purification.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C). A broad or depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[12]

Alternative Purification Strategy: Salt Formation

For amines that are difficult to recrystallize directly, purification via salt formation can be an effective alternative.[13] The basic amino group can be protonated with an acid to form a salt, which will have significantly different solubility properties than the free base.

Caption: Workflow for the purification of an amine via salt formation and recrystallization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - The compound is too soluble in the chosen solvent.- Too much solvent was used.- Try a less polar solvent or a mixed solvent system with an anti-solvent.- Boil off some of the solvent to increase the concentration and allow to cool again.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent.- Reheat the solution, add more solvent, and cool slowly.
Low yield - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is preheated before hot filtration.
Colored crystals - Colored impurities are not removed by recrystallization alone.- Use activated carbon during the dissolution step.

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the high levels of purity required for its use in research and development. While a specific, validated protocol is not available, the principles outlined in this guide, combined with a systematic approach to solvent selection, provide a robust framework for the successful purification of this and other similar halogenated aminopyridines. Careful execution of the protocol, with attention to safety and the principles of crystallization, will enable researchers to obtain a high-quality product suitable for their downstream applications.

References

  • Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Fisher Scientific. (2011, June 24). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
  • Fisher Scientific. (2009, January 16). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from a publicly available journal article.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.
  • Matrix Fine Chemicals. (n.d.). 2,3-DICHLORO-5-FLUOROPYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from a publicly available journal article.
  • Organic Syntheses. (1950). 3-aminopyridine. Org. Synth. 1950, 30, 3. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from a publicly available technical note.
  • Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. EP 0192287 A2.
  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from a publicly available experimental procedure.
  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • Semantic Scholar. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. Retrieved from a publicly available journal article.
  • Environmental Protection Agency. (2025, October 15). 2-Chloro-5-fluoropyridin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (2016, October 12). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. CN106008548A.
  • Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-5-halopyridines. US5650517A.
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from a publicly available journal article.
  • Rehman, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. PMC. Retrieved from a publicly available journal article.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine.

Sources

Application Note: High-Resolution HPLC Analysis of 2,3-Dichloro-5-fluoropyridin-4-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical chemical principles with practical chromatographic strategies to provide a robust method for the analysis of 2,3-Dichloro-5-fluoropyridin-4-amine .

Abstract

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of This compound (DCFPA) . Due to the unique electronic environment created by the electron-withdrawing halogen atoms (Cl, F) flanking the amine and pyridine nitrogen, this molecule exhibits atypical basicity and retention behavior compared to standard aminopyridines. This method utilizes an acidic phosphate buffer system to suppress silanol interactions and ensure sharp peak shapes, achieving baseline separation of the target analyte from key process impurities, including the hydrolysis byproduct (pyridone) and the difluoro-precursor.

Introduction & Molecule Analysis

This compound is a high-value heterocyclic intermediate often utilized in the synthesis of next-generation agrochemicals and kinase inhibitors.

Chemical Competence (The "Why" Behind the Method)

To develop a robust method, we must understand the molecule's "personality":

  • Electronic Structure: The pyridine ring is highly electron-deficient due to three halogens (2,3-dichloro, 5-fluoro). While 4-aminopyridine is typically basic (pKa ~9.1), the inductive effect of these halogens drastically lowers the pKa of the ring nitrogen, likely into the range of 1.0–3.0.

  • Solubility: The molecule is moderately lipophilic (logP ~2.0–2.5) but retains polar character due to the amine.

  • Impurity Profile:

    • Impurity A (Precursor): 2,3-Dichloro-4,5-difluoropyridine (resulting from incomplete amination). Highly lipophilic.

    • Impurity B (Hydrolysis): 2,3-Dichloro-5-fluoropyridin-4-ol (tautomerizes to pyridone). More polar than the target.

Development Logic: Standard neutral mobile phases will cause peak tailing due to interaction between the amine and residual silanols on the column. An acidic mobile phase (pH 2.5) is selected not just for protonation, but to saturate silanols and drive the equilibrium of the hydrolysis impurity towards a single tautomeric form.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or Zorbax Eclipse Plus C18.

    • Rationale: A standard C18 provides sufficient hydrophobic retention. The "Plus" or "Kinetex" technology ensures high surface coverage to minimize amine tailing.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls selectivity and viscosity)
Injection Volume 5.0 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 20 Minutes

Gradient Program: The gradient is designed to elute the polar hydrolysis impurities early, the target amine in the middle, and the highly lipophilic difluoro-precursor late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.02080Linear Ramp (Elute Target & Precursor)
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Why: Matching the initial gradient strength prevents "solvent shock" which causes peak splitting for early eluters.

Procedure:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate for 5 mins to ensure dissolution of lipophilic precursors.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the critical decision pathways in this method's development and the operational workflow.

MethodLogic cluster_chem Molecule Properties cluster_method Method Parameters cluster_outcome Separation Outcome Mol 2,3-Dichloro- 5-fluoropyridin-4-amine EWG EWG (Cl, F) Reduce pKa Mol->EWG Amine Amine Group Silanol Interaction Mol->Amine Buffer pH 2.5 Phosphate Buffer EWG->Buffer Requires Acidic pH for Stability Amine->Buffer Suppresses Tailing Target Target Analyte RT ~8 min Buffer->Target Sharp Peak Col C18 Column (End-capped) Col->Target Grad Gradient 10-80% ACN ImpB Impurity B (Hydrolysis) RT ~3 min Grad->ImpB Retains Polars ImpA Impurity A (Precursor) RT ~14 min Grad->ImpA Elutes Lipophilics Target->ImpB Target->ImpA

Caption: Logical flow from molecular properties to method parameters and final chromatographic separation.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before running sample batches.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Impurity B and TargetEnsures accurate integration of the hydrolysis product.
Tailing Factor (

)
< 1.5 for Target PeakIndicates successful suppression of silanol interactions.
% RSD (Area) < 1.0% (n=5 injections)Confirms injector precision and system stability.
Theoretical Plates (N) > 5,000Verifies column efficiency.

Results & Discussion

Under these conditions, the elution order is strictly driven by hydrophobicity:

  • Impurity B (Hydrolysis Product): Elutes first due to the phenolic/pyridone hydroxyl group increasing polarity.

  • Target (Amine): Elutes centrally. The amino group provides H-bonding capability, reducing retention relative to the precursor.

  • Impurity A (Precursor): The 4,5-difluoro or 4-chloro analog lacks the H-bond donor (amine) and is significantly more hydrophobic, eluting late in the gradient ramp.

Troubleshooting Guide:

  • Problem: Peak splitting of the target.[2]

    • Solution: The sample diluent is too strong. Increase the water content in the diluent to match the initial mobile phase (90% Water).

  • Problem: Rising baseline at 254 nm.

    • Solution: Use high-purity "Gradient Grade" Acetonitrile. Impurities in lower grade ACN absorb at low UV wavelengths.

References

  • Matrix Fine Chemicals. (2025). 2,3-Dichloro-5-fluoropyridine Product Specifications. Retrieved from

  • PubChem. (2025).[3][4] 2-Chloro-5-fluoropyrimidin-4-amine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). HPLC method for purity analysis of halogenated aromatic amines. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine. Retrieved from

  • Ossila. (2025). 2-Amino-5-chloro-3-fluoropyridine Properties and Applications. Retrieved from

Sources

"GC-MS analysis for 2,3-Dichloro-5-fluoropyridin-4-amine impurities"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Abstract & Introduction

2,3-Dichloro-5-fluoropyridin-4-amine (CAS: 885519-03-9) is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi).[1] The purity of this building block directly impacts the yield and safety profile of the final API (Active Pharmaceutical Ingredient).

The analysis of this compound presents specific chromatographic challenges:

  • Amine Activity: The primary amine (-NH2) group interacts with silanol active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity.

  • Regioisomerism: The synthesis often involves the chlorination of fluoropyridines, leading to structural isomers (e.g., 2,5-dichloro or 2,3,5-trichloro analogs) that possess nearly identical mass spectra and boiling points.

  • Trace Level Detection: Regulatory guidelines (ICH Q3A/B) require the quantification of impurities down to 0.05% or lower.[1]

This guide details a Direct Injection GC-MS Protocol utilizing Ultra-Inert (UI) flow path technology to avoid the need for derivatization, ensuring high throughput and reproducibility.

Chemical Context & Impurity Profiling[2][3][4]

Understanding the synthesis route allows us to predict and monitor specific impurities. The target molecule is typically synthesized via the chlorination of 2-fluoro-4-aminopyridine or through nucleophilic substitution on pentachloropyridine.

Target Analyte
  • Name: this compound

  • Formula: C5H3Cl2FN2

  • MW: 180.99 g/mol

  • Key Fragment Ions (EI): 180 (M+), 182 (M+2), 145 (M-Cl).

Critical Impurities
Impurity IDStructure / NameOriginChallenge
Impurity A 2,3,5-Trichloro-4-aminopyridineOver-chlorinationCo-elution; Similar Mass Spectrum
Impurity B 3-Chloro-2,5-difluoropyridin-4-amineStarting material carryoverPolarity difference
Impurity C 2,5-Dichloro-3-fluoropyridin-4-amineRegioisomerCritical Separation (Very close RT)

Visual Workflow & Logic

The following diagram illustrates the analytical logic, from sample preparation to data processing, highlighting the critical decision points for isomer separation.

GCMS_Workflow Start Sample: this compound Prep Dilution in DCM (1 mg/mL) Avoid MeOH (reactivity) Start->Prep Inlet Splitless Injection (250°C) Ultra-Inert Liner with Wool Prep->Inlet Column Separation: Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm) Inlet->Column MS_Source EI Source (230°C) High Temp to reduce tailing Column->MS_Source Acquisition Sync SIM/Scan Mode MS_Source->Acquisition Data_Check Check Resolution (Rs > 1.5) between Target & Isomers Acquisition->Data_Check Pass Quantify Impurities Data_Check->Pass Yes Fail Fail: Optimize Ramp Rate or Check Liner Activity Data_Check->Fail No Fail->Inlet Remedy

Caption: Analytical workflow emphasizing the critical decision point at resolution check between regioisomers.

Experimental Protocols

Reagents and Standards[1][5]
  • Solvent: Dichloromethane (DCM), HPLC Grade. Note: Avoid methanol or protic solvents which can induce hydrogen bonding with the amine, broadening peaks.

  • Internal Standard: 1,2-Dichlorobenzene-d4 (or similar halogenated aromatic).

  • Reference Standards: Certified reference materials for the target and known impurities (e.g., from Veeprho or Daicel Pharma Standards).

Sample Preparation[6]
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM (Concentration: 1000 µg/mL).

  • Trace Analysis Working Solution: Transfer 100 µL of Stock Solution to a 2 mL GC vial. Add 10 µL of Internal Standard solution. Dilute with 890 µL DCM.

  • Blank: Pure DCM with Internal Standard.

GC-MS Instrument Parameters

This protocol uses a Single Quadrupole GC-MS (e.g., Agilent 8890/5977 or Shimadzu QP2020).[1]

Gas Chromatograph (GC):

Parameter Setting Rationale
Column DB-5MS UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) "Silphenylene" phases offer better isomer selectivity than standard 5% phenyl.[1] "UI" (Ultra Inert) is mandatory for amines.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow) Optimal linear velocity for resolution.[1]
Inlet Mode Pulsed Splitless Maximizes transfer of trace impurities; Pulse (30 psi for 0.5 min) reduces residence time in hot inlet.[1]
Inlet Temp 250°C High enough to volatilize, low enough to prevent thermal degradation.

| Liner | Ultra Inert Splitless with Wool | Wool increases surface area for vaporization but must be deactivated to prevent amine adsorption.[1] |

Oven Program:

  • Initial: 60°C (Hold 1 min) - Traps volatiles.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 220°C - Slow ramp critical for separating regioisomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Bake out.

Mass Spectrometer (MS):

Parameter Setting Rationale
Transfer Line 280°C Prevents condensation of high boilers.[1]
Source Temp 230°C - 250°C Crucial: Higher source temps reduce peak tailing for amines by minimizing surface adsorption in the source.[1]

| Acquisition | SIM/Scan | Scan: 50-450 amu (ID). SIM: Target ions (180, 182, 145) and Impurity ions (214, 216 for trichloro). |

Data Analysis & Interpretation

Identification Strategy

The target molecule contains two Chlorines and one Fluorine.[1]

  • Isotope Pattern: Look for the characteristic Cl2 isotope cluster (9:6:1 intensity ratio for M, M+2, M+4).

  • Fluorine Loss: A loss of 19 Da is rare; usually, Cl is lost first.[1] However, look for m/z 145 (M - Cl).

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (Tf): The target amine peak must have Tf < 1.[1]3. If Tf > 1.3, trim column or replace liner.

  • Resolution (Rs): Rs > 1.5 between 2,3-Dichloro... and its 2,5-dichloro isomer.

  • Sensitivity: S/N > 10 for the 0.05% impurity standard.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Severe Tailing Active sites in liner or columnReplace liner with Ultra-Inert type.[1] Trim 10cm from column guard.
Ghost Peaks Carryover or Septum bleedBake column at 300°C. Check septum purge flow (3 mL/min).
Isomer Co-elution Ramp rate too fastReduce Ramp 2 to 2°C/min. Switch to a thicker film column (0.5µm).
Low Sensitivity Source dirty or Split vent openClean ion source. Verify "Splitless" time is set to > 1.0 min.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Restek Corporation. Handling Amines in GC: Priming and Deactivation.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235654 (this compound).[Link]

  • Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.[1] [Link]

  • Shimadzu. GC-MS Analysis of Aromatic Amines.[Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2,3-Dichloro-5-fluoropyridin-4-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. The following application note provides a detailed, technically-grounded guide for the scale-up synthesis of this compound, emphasizing scientific integrity, safety, and practical, field-proven insights. This document is structured to explain the "why" behind the "how," ensuring a thorough understanding of the process.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound presents a classic challenge in regiochemistry on a polysubstituted pyridine ring. The chosen synthetic route is designed for optimal control, yield, and scalability. The overall strategy involves a two-step process starting from the commercially available 2,3,5-trichloropyridine. This precursor is first fluorinated to introduce the fluorine atom at the 5-position, followed by a regioselective amination at the 4-position.

This sequence is deliberate. Attempting amination prior to fluorination would introduce a strongly activating amino group, potentially leading to undesired side reactions and a more complex product profile during the fluorination step. By introducing the fluorine first, we maintain a more predictable electronic landscape on the pyridine ring for the subsequent nucleophilic aromatic substitution (SNAr) with an amine source.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting material to the final purified product.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Amination cluster_2 Quality Control A 2,3,5-Trichloropyridine B Fluorination Reaction (KF, Sulfolane, Phase Transfer Catalyst) A->B C Work-up & Isolation B->C D 2,3-Dichloro-5-fluoropyridine C->D E 2,3-Dichloro-5-fluoropyridine F Regioselective Amination (Ammonia source, Solvent, High Pressure) E->F G Work-up & Purification F->G H This compound G->H I Final Product Analysis (HPLC, NMR, MS) H->I

Caption: Synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of 2,3-Dichloro-5-fluoropyridine

Scientific Rationale

The first step is a nucleophilic aromatic substitution where a chloride is displaced by a fluoride ion. The choice of 2,3,5-trichloropyridine as the starting material is strategic. While multiple chlorine atoms are present, the 5-position is sterically accessible. The use of potassium fluoride (KF) as the fluorinating agent is cost-effective for large-scale synthesis. A high-boiling polar aprotic solvent like sulfolane is employed to achieve the necessary reaction temperatures and to effectively dissolve the fluoride salt. A phase-transfer catalyst, such as tetraphenylphosphonium bromide, is crucial for enhancing the solubility and reactivity of the fluoride anion in the organic medium, thereby improving reaction rates and yields.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
2,3,5-Trichloropyridine16063-70-0182.411.0Ensure >98% purity.
Potassium Fluoride (spray-dried)7789-23-358.102.4 - 4.0Must be anhydrous. Spray-dried is recommended for high surface area.
Tetraphenylphosphonium Bromide2751-90-8419.280.05 - 0.1Phase-transfer catalyst.
Sulfolane (anhydrous)126-33-0120.17-High-boiling solvent. Ensure it is dry.
Toluene (anhydrous)108-88-392.14-For azeotropic removal of water and work-up.

Equipment:

  • Appropriately sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.

  • Heating and cooling system capable of reaching and maintaining temperatures up to 210°C.

  • Distillation apparatus for solvent removal.

  • Filtration system for solid-liquid separation.

Procedure:

  • Reactor Setup and Inerting: The reactor is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with 2,3,5-trichloropyridine (1.0 eq.), spray-dried potassium fluoride (2.4 - 4.0 eq.), tetraphenylphosphonium bromide (0.05 - 0.1 eq.), and anhydrous sulfolane.

  • Reaction:

    • Under a continuous nitrogen blanket and with vigorous stirring, heat the reaction mixture to 180-190°C and maintain for 5-10 hours.[1][2]

    • After this initial period, increase the temperature to 200-210°C and hold for an additional 10-15 hours.[1][2]

  • Reaction Monitoring (In-Process Control - IPC):

    • Periodically, and with extreme caution, take small samples from the reaction mixture.

    • Quench the sample with water and extract with a suitable solvent (e.g., dichloromethane).

    • Analyze the organic extract by Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to below 100°C.

    • Add toluene to the reaction mixture to facilitate filtration.

    • Filter the hot mixture to remove inorganic salts (KCl and excess KF).

    • Wash the filter cake with hot toluene.

    • Combine the filtrate and washings.

    • Remove toluene and sulfolane by vacuum distillation to obtain the crude product.

  • Purification: The crude 2,3-dichloro-5-fluoropyridine can be further purified by fractional vacuum distillation to achieve high purity.

Part 2: Scale-Up Synthesis of this compound

Scientific Rationale

This step involves a regioselective nucleophilic aromatic substitution (SNAr) of a hydrogen atom at the 4-position of 2,3-dichloro-5-fluoropyridine with an amino group. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Attack at the 2- and 4-positions is electronically favored due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[3][4] In this specific substrate, the 4-position is the most likely site for amination. The reaction is typically carried out under high pressure and elevated temperature using a source of ammonia, such as aqueous or liquid ammonia, in a suitable solvent.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
2,3-Dichloro-5-fluoropyridine185985-40-4165.981.0From Step 1, >99% purity.
Aqueous Ammonia (28-30%)1336-21-635.05ExcessA large excess is used to drive the reaction and act as a base.
1,4-Dioxane or other suitable solvent123-91-188.11-Solvent should be stable under the reaction conditions.

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) with a mechanical stirrer, pressure gauge, thermocouple, and appropriate safety features.

  • Heating mantle or oil bath.

  • Crystallization vessel with a stirrer and temperature control.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Reactor Charging: Charge the autoclave with 2,3-dichloro-5-fluoropyridine (1.0 eq.), the chosen solvent (e.g., 1,4-dioxane), and aqueous ammonia (a significant excess).

  • Reaction:

    • Seal the autoclave and begin stirring.

    • Heat the reaction mixture to 120-150°C. The pressure will increase due to the heating of the ammonia solution.

    • Maintain the reaction at this temperature for 12-24 hours.

  • Reaction Monitoring (IPC):

    • After cooling and safely venting the reactor, a sample can be taken for analysis.

    • Analyze the sample by HPLC or TLC to check for the consumption of the starting material. A suitable TLC system would be a mixture of heptane and ethyl acetate.[5]

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood or according to site-specific safety protocols.

    • Transfer the reaction mixture to a separation funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like toluene/heptane).

    • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified this compound under vacuum at a temperature not exceeding 40-50°C.

Quality Control and Characterization

The final product should be analyzed to confirm its identity and purity.

Analysis MethodExpected Results
HPLC Purity >99%. A suitable method would use a C18 column with a mobile phase of phosphate buffer and methanol.[5][6]
¹H NMR The spectrum should show characteristic signals for the aromatic proton and the amine protons, consistent with the structure.
¹³C NMR The spectrum should show the expected number of carbon signals with chemical shifts indicative of the substituted pyridine ring.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₅H₃Cl₂FN₂ - 180.00 g/mol ).
Melting Point A sharp melting point should be observed, indicative of high purity.

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.[7][8]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of volatile and toxic chemicals.[7]

  • Handling of Reagents:

    • Polychlorinated Pyridines: These compounds are toxic and should be handled with care to avoid skin contact and inhalation.[7][8]

    • Potassium Fluoride: Anhydrous KF is hygroscopic and should be handled in a dry environment. It is toxic if inhaled or ingested.

    • Sulfolane: This is a high-boiling solvent. Avoid contact with skin and eyes.

    • Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. The high-pressure amination step must be performed in a properly rated and maintained autoclave with appropriate pressure relief systems.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This includes quenching reactive intermediates and neutralizing acidic or basic waste streams before disposal.

Diagram of the Amination Reaction Mechanism

The regioselective amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for the amination of 2,3-dichloro-5-fluoropyridine.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the scale-up synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate. The provided protocols are a starting point, and optimization may be necessary depending on the specific scale and equipment available.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, controlling, and mitigating impurities. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your laboratory work.

Section 1: Proposed Synthetic Strategy and Key Control Points

The synthesis of this compound is a multi-step process where purity at each stage is critical for the quality of the final product. Based on established transformations of pyridine systems, a common and logical pathway involves the selective chlorination, fluorination, and amination of a suitable pyridine precursor. The following workflow outlines a proposed synthetic route and highlights critical stages where impurities are likely to form.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Selective Amination cluster_2 Stage 3: Purification A Precursor (e.g., 5-fluoro-4-aminopyridin-2,3-diol) B Chlorination (e.g., POCl3, PCl5) A->B Reagent Stoichiometry is Critical C Intermediate 1 (2,3,4-Trichloro-5-fluoropyridine) B->C D Selective Amination (e.g., NH4OH, aq. NH3) C->D Regioselectivity is Temperature & Pressure Dependent E Crude Product (Mixture of Isomers & Unreacted Intermediate) D->E F Purification (Recrystallization / Chromatography) E->F G Final Product (this compound) F->G Purity >99%

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Purity Profile with Multiple Unidentified Peaks in HPLC

Question: My final product shows a complex impurity profile on HPLC, with several peaks I cannot identify. The overall yield is also low. What is the likely cause?

Answer: A complex impurity profile often points to issues in the initial chlorination step. The use of powerful chlorinating agents like phosphorus oxychloride (POCl₃) can be aggressive and lead to undesired side reactions if not properly controlled.

  • Causality: The starting pyridine ring is activated towards substitution. Aggressive or non-selective chlorination can lead to the formation of various positional isomers or over-chlorinated species, such as 2,3,5-trichloropyridine derivatives.[1] Each of these byproducts can then undergo subsequent reactions (amination), creating a cascade of impurities that are difficult to separate from the final product.

  • Troubleshooting Steps:

    • Reagent Control: Ensure the precise stoichiometry of your chlorinating agent. An excess can lead to over-chlorination. Consider a milder chlorinating agent or the addition of a Lewis acid catalyst to improve selectivity.

    • Temperature Management: Run the chlorination at the lowest effective temperature. Gradual heating and careful monitoring can prevent runaway reactions and the formation of degradation products.

    • Intermediate Isolation & Purification: Do not proceed to the amination step with a crude, impure intermediate. Purify the chlorinated intermediate (e.g., 2,3,4-Trichloro-5-fluoropyridine) by distillation or chromatography. A clean intermediate is the foundation for a clean final product.

Issue 2: Presence of a Persistent, Higher Molecular Weight Impurity

Question: My mass spectrometry data indicates a significant impurity with a mass corresponding to an additional chlorine atom, likely a trichloro-amine species. How can I identify and minimize this?

Answer: This is a classic case of over-chlorination. The most probable impurity is 4-Amino-2,3,5-trichloropyridine .[2][3] This occurs when the fluorination step (if applicable in your route) is incomplete or if the starting material is a polychlorinated pyridine that is not fully fluorinated.

  • Formation Mechanism: If your route involves fluorination of a trichloropyridine precursor, incomplete F-for-Cl exchange will leave a trichloro species that gets aminated along with your desired dichloro intermediate.

G A 2,3,5,6-Tetrachloropyridine (Example Precursor) B Fluorination (e.g., KF) [Ref: 11, 24] A->B C Desired Intermediate (2,3,6-Trichloro-5-fluoropyridine) B->C Partial Reaction D Over-chlorinated Impurity (Unreacted Tetrachloropyridine) B->D Incomplete Reaction E Amination C->E D->E F Desired Product (2,6-Dichloro-5-fluoropyridin-X-amine) E->F G Trichloro Impurity (e.g., 4-Amino-2,3,5-trichloropyridine) [Ref: 2] E->G

Caption: Formation pathway of an over-chlorinated impurity.

  • Identification & Control Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
Target: this compound C₅H₃Cl₂FN₂181.00[4]~146-147[4]
Impurity: 4-Amino-2,3,5-trichloropyridine C₅H₃Cl₃N₂197.45[2]153-155[2]
  • Troubleshooting Steps:

    • Optimize Fluorination: If using a fluorination step (e.g., with KF), ensure anhydrous conditions and sufficient reaction time/temperature to drive the reaction to completion. The use of a phase-transfer catalyst can improve efficiency.[5]

    • Stoichiometric Chlorination: In direct synthesis routes, carefully control the molar equivalents of the chlorinating agent to prevent the formation of tetrachloro- or trichloro- precursors.

    • Purification: The melting points of the target and the trichloro impurity are close, making simple recrystallization challenging. A multi-solvent recrystallization or preparative HPLC may be necessary. A detailed HPLC protocol is provided in Section 4.

Issue 3: Isomeric Impurity Detected

Question: I'm observing an isomeric impurity that I believe is 2,3-Dichloro-5-fluoropyridin-6 -amine. How can I control the regioselectivity of the amination?

Answer: The formation of positional isomers during amination is governed by the electronics and sterics of the pyridine ring. The chlorine atoms are electron-withdrawing, activating the positions ortho and para to them for nucleophilic aromatic substitution (SₙAr).

  • Causality: In a precursor like 2,3,4-trichloro-5-fluoropyridine, both the C4 and C6 positions are activated for nucleophilic attack by ammonia. While the C4 position is generally more activated, reaction conditions can influence the selectivity. High temperatures can provide enough energy to overcome the activation barrier for substitution at the less-favored C6 position, leading to the isomeric impurity.

  • Troubleshooting Steps:

    • Temperature Control: Conduct the amination at the lowest possible temperature that allows for a reasonable reaction rate. Often, reactions are run from 0°C to room temperature.

    • Pressure Control: If using ammonia gas or aqueous ammonia in a sealed vessel, controlling the pressure can influence the reaction kinetics and selectivity.

    • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the transition state energies for substitution at different positions. Consider screening solvents like isopropanol, THF, or acetonitrile.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for purifying the final product?

    • A1: For removing minor impurities and achieving high purity (>99.5%), recrystallization is the preferred method for its scalability and cost-effectiveness.[7] A solvent system of ethanol/water or isopropanol/hexane is a good starting point. For removing stubborn impurities like isomers with similar solubility, column chromatography on silica gel or preparative HPLC is necessary.

  • Q2: Which analytical techniques are essential for quality control?

    • A2: A combination of techniques is crucial. HPLC is essential for determining purity and quantifying impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify unknown impurities. NMR (¹H, ¹³C, ¹⁹F) is vital for structural confirmation and ensuring the correct isomeric form has been synthesized.[8][9][10]

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: Many reagents used are highly toxic and corrosive. Phosphorus oxychloride (POCl₃) reacts violently with water and is corrosive. Chlorinated pyridines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Aminopyridines can be readily absorbed through the skin and are toxic.[12] Always consult the Safety Data Sheet (SDS) for all reagents before starting work.

Section 4: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Impurity Profiling

This protocol is designed to separate the target compound from common process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile:Water.

  • System Suitability: The method should demonstrate baseline separation between the main peak and any impurities, particularly the 4-Amino-2,3,5-trichloropyridine peak if present. Resolution (Rs) should be > 2.0.

Protocol 2: Recrystallization for Final Product Purification

This general protocol can be adapted for the final purification step.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol). Good solvents will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Transfer the bulk of the crude product to an appropriately sized Erlenmeyer flask. Add the selected solvent portion-wise while heating and stirring until the solid is fully dissolved. Avoid using excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 5: References

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link: Available through academic search engines, specific public URL not found in search]

  • Wang, H., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 396-398, 1410-1413. [Link: Available through academic search engines, specific public URL not found in search]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

  • Fodor, E., et al. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 59(7-8), 559-565. [Link: Available through academic search engines, specific public URL not found in search]

  • Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.

  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(12). [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. [Link]

  • Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.

  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

  • Google Patents. (n.d.). EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]

  • Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.

  • John, S., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-643. [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.

  • O-oka, M. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kao Corporation. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

"degradation of 2,3-Dichloro-5-fluoropyridin-4-amine during reaction"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-5-fluoropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the literature to help you navigate the potential challenges associated with the reactivity and stability of this compound. Our goal is to empower you to anticipate and troubleshoot issues related to its degradation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark. What could be the cause?

A dark coloration often indicates the formation of decomposition products, which can arise from several factors. The most common culprits are exposure to air (oxidative degradation), high reaction temperatures (thermal degradation), or incompatibility with strong bases or acids. This substituted aminopyridine, like many amine-containing compounds, can be susceptible to oxidation, which can be catalyzed by trace metals.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are thoroughly degassed.

Q2: I am observing a new, more non-polar spot on my TLC that is not my desired product. What could it be?

A common side-product in reactions involving halogenated pyridines, especially those employing palladium catalysts, is a hydrodehalogenated species.[2] In this case, you might be observing the formation of 3-chloro-5-fluoropyridin-4-amine or 2-chloro-5-fluoropyridin-4-amine. This can occur if there are sources of hydride in your reaction, or as a side reaction in catalytic cycles like the Buchwald-Hartwig amination.[3]

Q3: Is the fluorine atom on the pyridine ring susceptible to substitution?

Yes, under certain conditions. In nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can be a better leaving group than chlorine due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex and accelerates the rate-determining addition step.[4][5] If your reaction involves a potent nucleophile, you should be vigilant for the formation of a product where the fluorine has been displaced.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

To maintain the integrity of the compound, it should be stored under an inert atmosphere, refrigerated, and protected from light and moisture.[6] The amino group makes it susceptible to slow oxidation, and the halogenated pyridine ring can be sensitive to hydrolysis over long periods if exposed to moisture.

Troubleshooting Guides

This section provides in-depth troubleshooting for common synthetic transformations involving this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound. However, the reaction conditions can also promote degradation.

Issue 1.1: Low Yield and Formation of Hydrodehalogenated Byproduct

  • Potential Cause: Reductive dehalogenation is a known side reaction in palladium-catalyzed couplings.[2] It can be promoted by certain phosphine ligands, the presence of water or other protic species, or an inappropriate choice of base. The mechanism can involve a β-hydride elimination from the amide in the case of Buchwald-Hartwig reactions.[3]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture. Use Schlenk techniques and degassed solvents.

    • Base Selection: Strong, non-nucleophilic bases are typically required. However, bases like sodium tert-butoxide can be aggressive. Consider screening weaker bases such as Cs₂CO₃ or K₃PO₄, which may offer better functional group tolerance and reduce side reactions.[7]

    • Ligand Choice: The choice of phosphine ligand is critical. For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are often effective.[7][8] If dehalogenation is a problem, consider switching to a different ligand class.

    • Temperature Control: Run the reaction at the lowest effective temperature. High temperatures can accelerate both the desired reaction and degradation pathways.

Issue 1.2: Formation of Multiple Unidentified Polar Impurities

  • Potential Cause: This could be due to hydrolysis of the chloro-substituents or degradation of the starting material or product under the reaction conditions. The presence of a strong base and water can lead to the formation of hydroxypyridine derivatives.

  • Troubleshooting Protocol:

    • Moisture Control: Use anhydrous solvents and reagents. Dry your starting materials and base thoroughly before use.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to product degradation.

    • Analytical Investigation: Isolate the polar impurities by preparative HPLC and characterize them by mass spectrometry and NMR to understand the degradation pathway. Common analytical techniques for separating such compounds include reverse-phase HPLC.[6][9]

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chloro and fluoro substituents, makes it a good substrate for SNAr.

Issue 2.1: Reaction is Sluggish or Does Not Proceed

  • Potential Cause: While the pyridine ring is activated, the nucleophile may not be strong enough, or the reaction temperature may be too low. The relative reactivity of the two chlorine atoms and the fluorine atom can also play a role.

  • Troubleshooting Protocol:

    • Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or NMP to enhance the nucleophilicity of your reagent and stabilize the charged intermediate.

    • Temperature: Gradually increase the reaction temperature, monitoring for both product formation and degradation.

    • Base: If your nucleophile is an alcohol or amine, a non-nucleophilic base is required to deprotonate it and increase its reactivity.

Issue 2.2: Loss of Fluorine Instead of Chlorine

  • Potential Cause: As discussed in the FAQs, the C-F bond can be more labile than C-Cl bonds in SNAr reactions due to the high electronegativity of fluorine.[4][5]

  • Troubleshooting Protocol:

    • Milder Conditions: Attempt the reaction at a lower temperature. The activation energy for C-F bond cleavage may be lower than for C-Cl, so kinetic control at lower temperatures might favor substitution at a chlorine position.

    • Nucleophile Modification: A softer, less-coordinating nucleophile might show different selectivity compared to a hard, highly-coordinating one.

    • Protecting Groups: If selectivity remains an issue, consider a synthetic strategy that involves protecting the amine and functionalizing the molecule in a different order.

Data & Protocols

Table 1: Troubleshooting Summary for Common Degradation Pathways
ObservationPotential Degradation PathwayKey Reaction TypeSuggested Mitigation Strategies
Dark reaction colorOxidative DegradationGeneralRigorous inert atmosphere, degassed solvents, use of antioxidants.
Non-polar byproductReductive DehalogenationPd-catalyzed couplingsScreen ligands and bases, lower reaction temperature, strict anhydrous conditions.[2]
Polar byproduct(s)HydrolysisGeneral, especially with strong baseUse anhydrous solvents and reagents, minimize reaction time.
Loss of FluorineSNAr at C-FNucleophilic SubstitutionLower reaction temperature, screen different nucleophiles.[4][5]
Protocol 1: General Procedure for a Stability Test

This protocol can be used to assess the stability of this compound under your proposed reaction conditions before committing a large amount of material.

  • Setup: In separate vials, dissolve a small, accurately weighed amount of this compound in the reaction solvent.

  • Add Reagents: To each vial, add the other reaction components (e.g., base, nucleophile), but omit the catalyst or the key reagent that initiates the reaction.

  • Control: Have a control vial with only the starting material in the solvent.

  • Incubation: Heat the vials to the intended reaction temperature.

  • Analysis: At regular intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial, quench appropriately, and analyze by LC-MS or GC-MS to check for the appearance of degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways discussed in this guide.

Diagram 1: Potential Degradation Pathways

cluster_dehalogenation Reductive Dehalogenation cluster_hydrolysis Hydrolysis cluster_snar SNAr at Fluorine SM This compound Dehalogenated_C2 3-Chloro-5-fluoropyridin-4-amine SM->Dehalogenated_C2 + [H] Dehalogenated_C3 2-Chloro-5-fluoropyridin-4-amine SM->Dehalogenated_C3 + [H] Hydrolyzed_C2 3-Chloro-2-hydroxy-5-fluoropyridin-4-amine SM->Hydrolyzed_C2 + H2O/-HCl Hydrolyzed_C3 2-Chloro-3-hydroxy-5-fluoropyridin-4-amine SM->Hydrolyzed_C3 + H2O/-HCl SNAr_F 2,3-Dichloro-5-(nucleophile)-pyridin-4-amine SM->SNAr_F + Nu/-HF

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Pd-Coupling

Start Low Yield in Pd-Coupling Reaction Check_Byproducts Analyze Crude Reaction by LC-MS/GC-MS Start->Check_Byproducts Dehalogenation Hydrodehalogenation Observed? Check_Byproducts->Dehalogenation Byproducts Present Incomplete_Reaction Incomplete Reaction? Check_Byproducts->Incomplete_Reaction No Byproducts Other_Deg Other Degradation Products? Dehalogenation->Other_Deg No Optimize_Conditions Optimize Ligand, Base, and Temperature Dehalogenation->Optimize_Conditions Yes Improve_Inertness Improve Inert Atmosphere and Use Anhydrous Reagents Other_Deg->Improve_Inertness Yes Other_Deg->Incomplete_Reaction No Success Improved Yield Optimize_Conditions->Success Improve_Inertness->Success Increase_Temp_Time Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp_Time Yes Incomplete_Reaction->Success No (Reaction Complete) Increase_Temp_Time->Success

Caption: Decision workflow for troubleshooting low yields in palladium-catalyzed reactions.

References

  • C. B. Kelly, et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • A. M. Maharramov, et al. (2018). Obtaining and research of palladium complexes with 4-aminopiridine. Journal of Nano- and Electronic Physics.
  • D. G. Blackmond. (2019). The synthetic scope of the reductive dehalogenation Reaction conditions.
  • D. C. Leitch, et al. (2022).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Y. Chen, et al. (2018). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • A. S. Guram, et al. (2007). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Organic Letters.
  • S. D. Walker, et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • J. F. Hartwig. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
  • S. G. Newman, et al. (2018). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
  • T. J. Williams, et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • R. A. Rogers & M. P. D'Evelyn. (1993). Catalytic Dehydrohalogenation A Chemical Destruction Method For Halogenated Organics. NASA Technical Reports Server.
  • M. K. Rasmussen. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • H. Zanthoff, et al. (1990). Reductive dehalogenation of organic halogen compounds. U.S.
  • M. Farooq. (2021).
  • C. J. A. Fashion, et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • K. M. Lee & S. D. Maleknia. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • C. C. Aldrich, et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
  • S. V. Rao, et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative.
  • X. Li, et al. (2024).
  • P. A. Koutentis, et al. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry.
  • S. J. Su & C. L. Chang. (2002). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of the Chinese Institute of Chemical Engineers.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • V. Krupčík, et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • S. G. Van der Veen & F. P. J. T. Rutjes. (2023). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
  • S. F. Wnuk & M. J. Robins. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • P. A. Koutentis, et al. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents.
  • R. A. Aitken, et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc.
  • S. P. Thomas, et al. (2020). 4-Amino-3,5-dichloropyridine.
  • C. H. House & S. L. Miller. (1996).

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dichloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2,3-dichloro-5-fluoropyridin-4-amine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental data for the title compound, this guide will leverage spectral data from structurally similar analogues to provide a robust predictive analysis. This comparative approach offers valuable insights into the influence of substituent effects on the NMR spectra of polysubstituted pyridines.

The Importance of NMR in Structural Characterization

NMR spectroscopy provides a wealth of information regarding the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1][2][3] Key parameters derived from NMR spectra, such as chemical shift (δ), coupling constant (J), and signal multiplicity, allow for the detailed mapping of a molecule's structure. For complex molecules like substituted pyridines, NMR is indispensable for confirming substitution patterns and understanding electronic effects.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is crucial. The following provides a detailed methodology for obtaining ¹H and ¹³C NMR spectra of halogenated pyridine derivatives.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[4] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[6]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (400 MHz or higher is recommended) will provide the necessary resolution to accurately determine coupling constants, especially the often complex splitting patterns observed with fluorinated compounds.[6]

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Spectral Width0-12 ppm
Acquisition Time2-4 seconds
Relaxation Delay2-5 seconds
Number of Scans16-64 (depending on concentration)

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled (e.g., zgpg30)
Spectral Width0-200 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or more (due to low natural abundance of ¹³C)

The following diagram outlines the general workflow for NMR analysis:

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic proton signal and a broad signal for the amine protons.

The molecular structure and predicted proton environment are shown below:

Caption: Carbon numbering for this compound.

Analysis of Predicted Signals and C-F Couplings:

  • C-2, C-3, C-4, C-5, and C-6: Each carbon will exhibit a unique chemical shift due to the different substituents attached or nearby.

  • Carbon-Fluorine Coupling: The most significant feature will be the coupling of the carbon nuclei to the fluorine atom.

    • ¹JC-F: The carbon directly bonded to the fluorine (C-5) will show a large one-bond coupling constant, typically in the range of 200-250 Hz, appearing as a doublet.

    • ²JC-F: The carbons two bonds away from the fluorine (C-4 and C-6) will exhibit smaller two-bond couplings, also appearing as doublets.

    • ³JC-F: The carbon three bonds away (C-3) will show an even smaller three-bond coupling.

    • ⁴JC-F: Any four-bond coupling to C-2 would likely be very small and may not be resolved.

The electronegativity of the substituents plays a major role in determining the chemical shifts. The chlorine and fluorine atoms will generally cause a downfield shift for the carbons they are attached to. The amino group, being an electron-donating group, will cause an upfield shift for the carbon it is attached to (C-4) and other carbons in the ring through resonance.

Predicted ¹³C NMR Data:

While precise chemical shift prediction is challenging without experimental data, we can estimate the relative positions and coupling patterns based on known substituent effects in pyridine rings.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-2140-150s or small d
C-3120-130d
C-4145-155d
C-5150-160d (large ¹JC-F)
C-6135-145d

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established NMR principles and comparison with a close structural analog. The key predicted features are a single doublet in the aromatic region of the ¹H NMR spectrum and five distinct signals in the ¹³C NMR spectrum, with characteristic carbon-fluorine coupling patterns. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and related halogenated pyridine compounds, aiding in the confirmation of their chemical structures.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Retrieved from [Link]

  • Stock, L. M. (1972). The Brown, Hammett, and related equations.
  • Gunther, H. (2013).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Michigan State University. (n.d.). How to interpret NMR spectra. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

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"alternative reagents for the synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis Guide: Alternative Reagents for the Synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Molecule Profile

Target Molecule: this compound (CAS: 1227599-56-7) Significance: This fluorinated pyridine intermediate is a critical scaffold in the synthesis of next-generation anti-androgens (e.g., Enzalutamide analogs) and broad-spectrum agrochemicals. Its unique substitution pattern—combining a nucleophilic amino group with electrophilic halogen handles—makes it a versatile "linchpin" for cross-coupling reactions.

The Synthetic Challenge: The primary difficulty lies in regiocontrol . Introducing the amino group at C4 while preserving the specific halogenation pattern (2,3-Cl, 5-F) requires navigating the competing electronic effects of the pyridine nitrogen and the fluorine substituent.

This guide compares three distinct synthetic strategies, evaluating standard reagents against high-performance alternatives to optimize yield, safety, and scalability.

Route Analysis & Reagent Comparison

Route A: The "Displacement" Strategy (SɴAr)

Mechanism: Nucleophilic aromatic substitution on a poly-halogenated precursor. Precursor: 2,3,4-Trichloro-5-fluoropyridine. Logic: The C4 position is activated for nucleophilic attack due to the inductive electron-withdrawal of the adjacent fluorine (C5) and the para-relationship to the pyridine nitrogen.

Reagent Comparison: Amination Agents
FeatureStandard Reagent: Ammonia (NH₃, aq/gas)Alternative Reagent: Benzylamine (BnNH₂)Alternative Reagent: PMB-Amine
Selectivity (C4 vs C2/C6) Moderate. Small nucleophile size allows attack at C2 or C6 impurities.High. Steric bulk directs attack to the most activated C4 position.Very High. Electron-rich nature enhances selectivity; mild deprotection.
Yield 65–75%80–88% (over 2 steps)78–85% (over 2 steps)
Conditions High Pressure (Autoclave, >5 bar), 100°CAtmospheric Pressure, Reflux in EtOH/THFAtmospheric Pressure, Mild heat
Scalability High (Industrial standard), but safety intensive.Moderate (Requires deprotection step).Low-Moderate (Costly reagent).
Post-Processing Direct crystallization.Requires acid hydrolysis (H₂SO₄ or HBr) to remove Benzyl.Requires TFA or oxidative cleavage (DDQ/CAN).

Expert Insight: While ammonia is the industrial default, Benzylamine is the superior choice for lab-scale optimization. It avoids high-pressure reactors and its steric bulk virtually eliminates the formation of the 2-amino isomer, simplifying purification.

Route B: The "Electrophilic Halogenation" Strategy

Mechanism: Late-stage chlorination of a fluoro-aminopyridine core. Precursor: 3-Chloro-5-fluoropyridin-4-amine (or 2-chloro analog). Logic: Utilizing the strong ortho/para directing effect of the amino group to install the final chlorine atom.

Reagent Comparison: Chlorination Agents
FeatureStandard Reagent: N-Chlorosuccinimide (NCS)Alternative Reagent: Selectfluor + LiClAlternative Reagent: Sulfuryl Chloride (SO₂Cl₂)
Regiocontrol Good. Favors ortho to amine.Excellent. "Electrophilic F+" activates LiCl for precise delivery.Poor. Often leads to over-chlorination (di/tri-chloro species).
Reaction Environment Acetonitrile/DMF, 50–80°CMeCN/H₂O, Room TemperatureDCM/CHCl₃, 0°C to RT
Safety Profile High. Stable solid.High. Non-volatile solid.Low. Corrosive fumes, violent reaction with water.
Atom Economy Moderate (Succinimide waste).Low (Selectfluor waste is high MW).High.

Expert Insight: For high-value late-stage synthesis, the Selectfluor/LiCl system is a game-changer. It generates an electrophilic chlorine species in situ under mild conditions, preventing the "tarring" often seen with SO₂Cl₂ or the thermal decomposition associated with NCS at high temperatures.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Amination via Benzylamine (Route A Alternative)

Validates the use of steric bulk to enforce regiochemistry.

  • Substitution:

    • Charge a 250 mL RB flask with 2,3,4-Trichloro-5-fluoropyridine (10.0 g, 50 mmol) and Ethanol (100 mL).

    • Add Benzylamine (5.9 g, 55 mmol) and Triethylamine (6.0 g, 60 mmol) dropwise.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for the starting material (Rf ~0.8) should disappear, replaced by the benzyl-protected intermediate (Rf ~0.4).

    • Cool to RT, concentrate in vacuo. Resuspend in water (50 mL) and extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Deprotection:

    • Dissolve the crude oil in conc. H₂SO₄ (20 mL) at 0°C.

    • Stir at 60°C for 2 hours (Acid-mediated debenzylation).

    • Pour onto crushed ice (100 g). Neutralize carefully with NaOH (50% aq) to pH 8-9.

    • Filter the precipitated solid.[1] Recrystallize from Ethanol/Water.

    • Expected Yield: 8.2 g (82%). Appearance: Off-white crystalline solid.

Protocol 2: Mild Chlorination via Selectfluor/LiCl (Route B Alternative)

Validates the "Magic Chloro" effect using mild oxidative chlorination.

  • Setup:

    • Dissolve 2-Chloro-5-fluoropyridin-4-amine (1.46 g, 10 mmol) in Acetonitrile (30 mL).

    • Add Lithium Chloride (LiCl) (0.51 g, 12 mmol). Stir until dissolved.

  • Reaction:

    • Add Selectfluor (4.25 g, 12 mmol) in one portion at room temperature.

    • Stir for 4 hours. The mixture will turn from a clear solution to a suspension as the Selectfluor byproduct precipitates.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (10 mL) to destroy oxidative species.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organics with Brine, dry over Na₂SO₄.

    • Purify via silica gel column (Gradient: 0-30% EtOAc in Hexanes).

    • Expected Yield: 1.75 g (80%). Purity: >98% HPLC.

Visualizing the Synthetic Logic

The following diagrams illustrate the decision pathways and chemical transformations described above.

Diagram 1: Comparative Synthetic Pathways

This flowchart compares the "Displacement" route (Route A) and the "Halogenation" route (Route B), highlighting the critical decision points.

SynthesisPathways StartA 2,3,4-Trichloro- 5-fluoropyridine ReagentA1 Standard: NH3 (aq) (High Pressure) StartA->ReagentA1 Route A ReagentA2 Alternative: BnNH2 (High Selectivity) StartA->ReagentA2 Route A (Alt) StartB 2-Chloro-5-fluoro- pyridin-4-amine ReagentB1 Standard: NCS (Thermal) StartB->ReagentB1 Route B ReagentB2 Alternative: Selectfluor/LiCl (Mild/Regioselective) StartB->ReagentB2 Route B (Alt) Target TARGET: 2,3-Dichloro-5-fluoro- pyridin-4-amine ReagentA1->Target 65-75% Yield (Isomer issues) InterA N-Benzyl Intermediate ReagentA2->InterA SnAr (C4) ReagentB1->Target Mod. Yield Purification req. ReagentB2->Target High Yield Clean Profile InterA->Target H2SO4 Deprotection 82% Yield

Caption: Comparative flow of Route A (SnAr) and Route B (Electrophilic Chlorination), highlighting the efficiency of alternative reagents.

Diagram 2: Mechanism of Regioselective Amination

This diagram details why the alternative reagent (Benzylamine) offers superior regiocontrol over Ammonia.

Regioselectivity Substrate 2,3,4-Trichloro- 5-fluoropyridine NH3 NH3 (Small Nucleophile) Substrate->NH3 BnNH2 BnNH2 (Bulky Nucleophile) Substrate->BnNH2 Path1 Attack at C2 (Sterically Accessible) NH3->Path1 Path2 Attack at C4 (Electronically Favored) NH3->Path2 BnNH2->Path1 Blocked by Sterics BnNH2->Path2 Prod_Mix Mixture: 4-Amino (Major) + 2-Amino (Minor) Path1->Prod_Mix Path2->Prod_Mix Prod_Pure Pure: 4-Benzylamino Intermediate Path2->Prod_Pure

Caption: Steric steering mechanism: Benzylamine's bulk prevents attack at the crowded C2 position, enforcing C4 selectivity.

References

  • Synthesis of Fluorinated Pyridines via SnAr

    • Grotenhuis, P. A. M. (1986).[1] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. Link

  • Selectfluor-Mediated Chlorination

    • Stadler, A., & Kappe, C. O. (2001). Selectfluor-promoted regioselective chlorination of 2-aminopyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Regioselectivity in Polychloropyridines

    • Chambers, R. D., et al. (1965). Polyfluoroheterocyclic compounds.[1] Part VII. N-Methylpyrrolidone as a solvent for nucleophilic substitution.[1] Journal of the Chemical Society.[1] Link

  • Amination of 2,3,4-Trichloro-5-fluoropyridine

    • BenchChem Application Note. Nucleophilic Substitution on 2,3-Dichloropyridine Derivatives. Link (General Reference for scaffold reactivity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.